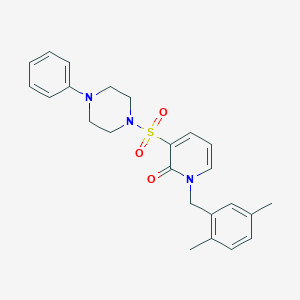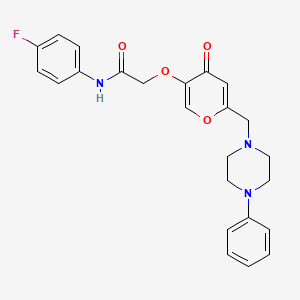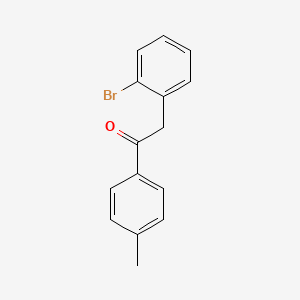![molecular formula C11H12ClN3OS B2662705 5-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine CAS No. 2379984-41-3](/img/structure/B2662705.png)
5-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine is a heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom, a methoxy group, and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate amidines with β-dicarbonyl compounds.
Introduction of the Chlorine Atom: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.
Attachment of the Thiophene Ring: The thiophene ring can be introduced via a nucleophilic substitution reaction using thiophene-3-ylmethylamine.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antiviral, anticancer, or anti-inflammatory activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The thiophene ring may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- Thiophene-2-ethylamine
Uniqueness
5-chloro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]pyrimidin-2-amine is unique due to the combination of its pyrimidine and thiophene rings, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for further research and development.
Propiedades
IUPAC Name |
5-chloro-N-(2-methoxy-2-thiophen-3-ylethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3OS/c1-16-10(8-2-3-17-7-8)6-15-11-13-4-9(12)5-14-11/h2-5,7,10H,6H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VINDJCRXLBGNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=C(C=N1)Cl)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]cyclopropane-1-carboxylic acid](/img/structure/B2662623.png)

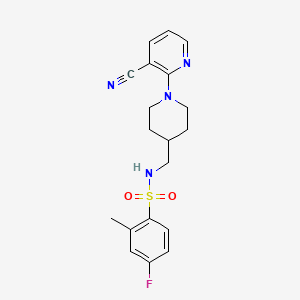
![2-chloro-N-[3-cyano-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrol-2-yl]acetamide](/img/structure/B2662627.png)
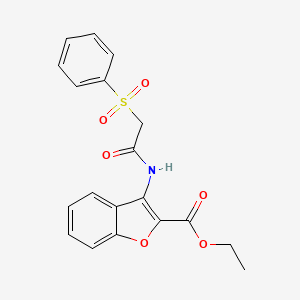
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-methylbenzamide](/img/structure/B2662631.png)

![4-chloro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(pyridin-3-yl)ethyl}benzene-1-sulfonamide](/img/structure/B2662633.png)
